8-Amino-1,2-dihydroquinolin-2-one hydrochloride
Description
Properties
IUPAC Name |
8-amino-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSIHRAGRETNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,2-dihydroquinolin-2-one hydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2-aminobenzamide with ethyl acetoacetate under acidic conditions to form the quinolinone core, followed by amination at the 8-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The amino group at the 8-position participates in nucleophilic substitution reactions. For example:
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Acylation : Reaction with acetyl chloride in the presence of triethylamine yields 8-acetamido-1,2-dihydroquinolin-2-one. This reaction proceeds under mild conditions (room temperature, 1–2 hours) with yields exceeding 85% .
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media produces N-alkylated derivatives. For instance, 8-(methylamino)-1,2-dihydroquinolin-2-one forms in 70–78% yield.
Key Conditions and Reagents:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, CH₃CN | 8-Acetamido derivative | 85–90 |
| Alkylation | Methyl iodide, K₂CO₃, DMF | 8-(Methylamino) derivative | 70–78 |
Oxidation and Reduction
The quinolin-2-one core undergoes redox transformations:
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Oxidation : Treatment with KMnO₄ in acidic or neutral media oxidizes the dihydroquinoline ring to a fully aromatic quinoline system, yielding 8-aminoquinolin-2(1H)-one. This reaction is highly sensitive to pH, with optimal yields (80–88%) achieved at pH 6–7 .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group at the 2-position to a secondary alcohol, forming 8-amino-1,2,3,4-tetrahydroquinolin-2-ol. Selectivity depends on solvent polarity, with ethanol providing 92% conversion .
Cyclization and Annulation
The compound serves as a precursor in radical-mediated cyclization reactions:
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Radical Addition : Under AgNO₃/K₂S₂O₈ conditions, the amino group directs C–H functionalization, enabling annulation with α,β-unsaturated amides to form polycyclic quinoline derivatives. Diastereoselectivity exceeds 20:1 in nonpolar solvents .
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Copper-Catalyzed Cyclization : With Cu(OAc)₂ and tert-butyl hydroperoxide (TBHP), it forms fused pyrido[3,2-c]quinolin-5-one scaffolds via intramolecular C–N bond formation (yield: 65–72%) .
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed cross-coupling:
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Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces 8-amino-3-arylquinolin-2-ones. Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) achieve 82–89% yields .
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous media, regenerating the free base (8-amino-1,2-dihydroquinolin-2-one). Neutralization with NaOH (pH > 7) precipitates the free base, which exhibits reduced solubility in polar solvents .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 220–230°C, with major mass loss attributed to HCl release (observed Δm: 18–20%). Residual char formation (~12% at 600°C) suggests partial carbonization .
Comparative Reactivity
The amino group’s reactivity distinguishes this compound from unsubstituted dihydroquinolin-2-ones:
| Feature | 8-Amino Derivative | Unsubstituted Dihydroquinolin-2-one |
|---|---|---|
| Nucleophilicity | High (amino-directed reactions) | Limited |
| Oxidation Susceptibility | Moderate (pH-dependent) | High |
| Cross-Coupling Efficiency | 80–90% (Suzuki) | <50% |
Unresolved Challenges
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Several studies have demonstrated that derivatives of 8-aminoquinoline compounds show promising anticancer effects by inhibiting key receptor tyrosine kinases involved in tumor growth. For instance, compounds derived from this scaffold have been explored for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, which are crucial in cancer progression .
- Antimicrobial Properties : The 8-aminoquinoline derivatives have been reported to possess antimicrobial properties against a variety of pathogens. Research indicates that these compounds can inhibit bacterial growth and may serve as potential agents against resistant strains .
- Neuroprotective Effects : Some studies highlight the role of 8-aminoquinoline derivatives as iron chelators, which can protect against neurodegenerative diseases by preventing oxidative stress associated with iron overload .
Therapeutic Applications
The therapeutic potential of 8-amino-1,2-dihydroquinolin-2-one hydrochloride extends into various fields:
- Cancer Treatment : The compound's ability to inhibit specific kinases positions it as a candidate for cancer therapies, particularly in targeting solid tumors where these pathways are frequently activated .
- Infection Control : Given its antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .
- Neurological Disorders : Its neuroprotective properties suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Several documented case studies illustrate the successful application of this compound:
Mechanism of Action
The mechanism of action of 8-Amino-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The position of the amino group and additional substituents significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- Amino vs.
- Methyl Substituents : Methyl groups (e.g., at the 1-position) increase steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .
- Hydrochloride Salt: The salt form improves aqueous solubility, critical for pharmaceutical formulations, as seen in 5-amino-1-methyl-1,2-dihydroquinolin-2-one hydrochloride .
Biological Activity
8-Amino-1,2-dihydroquinolin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound possesses a unique quinoline scaffold that is known for its ability to interact with various biological targets. The chemical formula is and its molecular weight is approximately 201.65 g/mol. The presence of an amino group enhances its solubility and potential reactivity in biological systems.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis .
Anticancer Properties
This compound has also been evaluated for its anticancer effects. In vitro studies have indicated that it inhibits the proliferation of various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 3.5 | Inhibition of microtubule polymerization |
| HeLa (Cervical) | 4.0 | Cell cycle arrest at G2/M phase |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit microtubule dynamics, which are critical for cell division .
Case Studies
Case Study 1: Antimicrobial Efficacy in Osteomyelitis
In a study examining the efficacy of various compounds against Staphylococcus aureus, this compound demonstrated significant bactericidal activity at concentrations lower than traditional antibiotics like ciprofloxacin. The study highlighted its potential as a treatment option for osteomyelitis, particularly in cases resistant to standard therapies .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased annexin V staining, confirming the induction of apoptosis as a primary mechanism .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Interaction with Microtubules : It disrupts microtubule dynamics, which is crucial for mitosis and cellular integrity.
- Apoptotic Pathways : It activates apoptotic pathways through the intrinsic mitochondrial route, leading to cell death in cancer cells.
Q & A
Q. What are the recommended synthetic routes for 8-amino-1,2-dihydroquinolin-2-one hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via hydrogenation of quinaldine derivatives followed by functionalization at the 8-position. Key steps include:
- Reduction : Use of sodium borohydride (NaBH₄) or catalytic hydrogenation to form the dihydroquinoline core .
- Amination : Introduction of the amino group via nucleophilic substitution or reductive amination under acidic conditions .
- Hydrochloride formation : Final treatment with HCl to stabilize the amine as a hydrochloride salt . Optimize yields by controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., ethanol/water mixtures for solubility) .
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : Assess purity (>95% by reversed-phase C18 column, UV detection at 254 nm) .
- NMR : Confirm the dihydroquinoline scaffold (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 3.0–4.0 ppm for NH₂ groups) .
- Mass spectrometry : Verify molecular weight (C₉H₉N₂O·HCl; theoretical m/z 196.05) .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages .
Q. What safety precautions are critical during handling and storage?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
- Waste disposal : Neutralize acidic residues before disposal and comply with hazardous waste regulations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced receptor affinity?
SAR strategies include:
- Substitution at the 8-position : Bulky groups (e.g., aryl or alkyl chains) improve binding to adenosine A₁/A₂A receptors .
- Ring modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 3 enhances metabolic stability .
- Scaffold hopping : Replace the dihydroquinoline core with triazolo[4,3-a]pyrazine to modulate selectivity . Validate hypotheses using radioligand binding assays (e.g., Ki values for receptor subtypes) and molecular docking simulations .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) .
- Impurity interference : Re-synthesize the compound and confirm purity via HPLC .
- Solubility issues : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure consistent bioavailability . Cross-validate findings with orthogonal assays (e.g., functional cAMP assays vs. binding studies) .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- ADME prediction : Tools like SwissADME estimate logP (aim for 1–3 for blood-brain barrier penetration) .
- Metabolic hotspots : Identify vulnerable sites (e.g., NH₂ group) for blocking via methylation or fluorination .
- Docking studies : Map interactions with target receptors (e.g., hydrogen bonds with A₂AAR Thr256) to prioritize analogs .
Q. What strategies improve in vivo efficacy while minimizing toxicity?
- Prodrug design : Mask the amine with acetyl groups to enhance oral absorption .
- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodent models.
- Biomarker monitoring : Track liver enzymes (ALT/AST) and renal function during chronic dosing .
Methodological Notes
- Data interpretation : Always correlate in vitro potency (e.g., IC₅₀) with in vivo efficacy using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
- Contradictory results : Replicate experiments with independent batches and include positive/negative controls .
- Advanced characterization : For novel analogs, employ X-ray crystallography to resolve 3D structures and validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
